molecular formula C22H22FN5O2 B560092 Nav1.7-IN-2

Nav1.7-IN-2

Cat. No.: B560092
M. Wt: 407.4 g/mol
InChI Key: MFAKJGXMORSMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nav1.7-IN-2 is a compound that acts as an inhibitor of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals.

Scientific Research Applications

Nav1.7-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the properties and functions of voltage-gated sodium channels.

    Biology: Helps in understanding the role of Nav1.7 in sensory neurons and pain transmission.

    Medicine: Potential therapeutic applications in pain management, particularly for chronic pain conditions.

    Industry: Used in the development of new analgesic drugs and pain relief therapies.

Mechanism of Action

Nav1.7-IN-2 works by inhibiting the Nav1.7 sodium channel, which plays a key role in the generation and conduction of action potentials, thus important for electrical signaling by most excitable cells . By inhibiting this channel, this compound can help in the treatment of diseases like chronic pain disorder .

Safety and Hazards

While the specific safety and hazards of Nav1.7-IN-2 are not detailed in the available literature, it’s important to note that any drug targeting Nav1.7 must be carefully studied due to the channel’s important roles in cardiovascular, respiratory, and neuronal function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nav1.7-IN-2 involves several steps, starting with the preparation of key intermediates. One common approach is the use of carbenoid-involved reactions integrated with scaffold-based screening. This method allows for the generation of a diverse library of compounds, from which this compound can be isolated .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Nav1.7-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Nav1.7-IN-2 is unique in its high selectivity for the Nav1.7 sodium channel, which distinguishes it from other inhibitors that may affect multiple sodium channel subtypes. Similar compounds include:

This compound’s unique binding properties and high selectivity make it a promising candidate for the development of new pain relief therapies .

Properties

IUPAC Name

3-[[4-[3-(4-fluoro-2-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-14-10-16(23)6-7-19(14)30-18-12-28(13-18)20-8-9-25-22(27-20)26-17-5-3-4-15(11-17)21(29)24-2/h3-11,18H,12-13H2,1-2H3,(H,24,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAKJGXMORSMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2CN(C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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